molecular formula C30H46O2 B12769830 Isopyrocalciferol acetate CAS No. 2874-25-1

Isopyrocalciferol acetate

Cat. No.: B12769830
CAS No.: 2874-25-1
M. Wt: 438.7 g/mol
InChI Key: NGEVNHYPVVOXPB-ZLQSPFBJSA-N
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Properties

CAS No.

2874-25-1

Molecular Formula

C30H46O2

Molecular Weight

438.7 g/mol

IUPAC Name

[(3S,9R,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C30H46O2/c1-19(2)20(3)8-9-21(4)26-12-13-27-25-11-10-23-18-24(32-22(5)31)14-16-29(23,6)28(25)15-17-30(26,27)7/h8-11,19-21,24,26-28H,12-18H2,1-7H3/b9-8+/t20-,21+,24-,26+,27-,28+,29-,30+/m0/s1

InChI Key

NGEVNHYPVVOXPB-ZLQSPFBJSA-N

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Isopyrocalciferol acetate can be synthesized through the thermal isomerization of vitamin D3 derivatives. The process involves the isomerization of pyrocalciferol at higher temperatures, leading to the formation of isopyrocalciferol . The reaction conditions typically include controlled heating and the presence of specific catalysts to facilitate the isomerization process.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization and the use of advanced analytical techniques to monitor the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Isopyrocalciferol acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

Mechanism of Action

The mechanism of action of isopyrocalciferol acetate involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the modulation of immune cell functions and the inhibition of microbial growth. It is believed to enhance the immune response by promoting the activity of immune cells and inhibiting the growth of certain bacteria and fungi .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to isopyrocalciferol acetate include:

Uniqueness

This compound is unique due to its specific isomeric structure and its distinct biological activities. Unlike other similar compounds, it has been shown to have specific effects on immune cells and antimicrobial properties, making it a valuable compound for further research and potential therapeutic applications .

Q & A

Q. What are the established synthesis protocols for isopyrocalciferol acetate, and how can researchers validate the purity of the product?

this compound is synthesized via mercuric (II) acetate-mediated dehydrogenation of ergosterol derivatives in chloroform-acetic acid mixtures. Key steps include refluxing under inert conditions, followed by purification using column chromatography with silica gel. To validate purity, researchers should employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation, high-performance liquid chromatography (HPLC) for quantifying impurities (<1%), and mass spectrometry (MS) to confirm molecular weight. Replication of spectral data against historical benchmarks (e.g., ergosta-5,7,22-trien-3β-yl acetate) is critical .

Q. What analytical techniques are recommended for characterizing this compound’s structural and functional properties?

Structural characterization requires a combination of spectroscopic and chromatographic methods:

  • NMR : To resolve stereochemistry at C-3 and confirm acetyl group attachment.
  • FT-IR : To identify ester carbonyl stretches (~1740 cm⁻¹).
  • X-ray crystallography (if crystalline): For absolute configuration determination. Functional analysis includes assessing lipid solubility via partition coefficient (log P) measurements and thermal stability using differential scanning calorimetry (DSC). Cross-referencing with databases like SciFinder ensures alignment with published spectra .

Q. How should researchers design in vitro assays to evaluate the antimicrobial activity of this compound?

Use standardized protocols such as broth microdilution (CLSI guidelines) with Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Prepare stock solutions in DMSO (≤1% v/v to avoid cytotoxicity) and test concentrations ranging from 0.5–50 µg/mL. Include positive controls (e.g., amphotericin B) and negative controls (solvent-only). Note that activity against Gram-negative bacteria (e.g., Escherichia coli) may require adjuvant compounds to enhance permeability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Discrepancies often arise from variations in assay conditions (e.g., solvent polarity, microbial strains) or compound stability. To address this:

  • Replicate experiments under standardized conditions (pH 7.4, 37°C).
  • Perform stability studies (HPLC monitoring over 24–72 hours) to rule out degradation.
  • Use isogenic microbial strains to isolate strain-specific effects.
  • Apply multi-omic approaches (e.g., metabolomics) to identify synergistic or antagonistic interactions with co-extracted compounds (e.g., triterpenoids) .

Q. What experimental strategies can improve the stability of this compound in long-term biological assays?

Stabilization methods include:

  • Encapsulation in liposomes or cyclodextrins to reduce hydrolysis.
  • Storage in amber vials under nitrogen to prevent photo-oxidation.
  • Addition of antioxidants (e.g., BHT) at 0.01–0.1% w/v. Validate stability via accelerated aging tests (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Q. How can researchers investigate the synergistic effects of this compound with other sterols in antimicrobial formulations?

Design factorial experiments (e.g., 2³ factorial designs) combining this compound with ergosterol derivatives or triterpenoids. Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. Synergy (FIC ≤0.5) can be further validated via time-kill kinetics and membrane integrity assays (propidium iodide uptake) .

Q. What challenges arise when scaling up this compound synthesis, and how can they be mitigated?

Scale-up challenges include:

  • Mercuric reagent toxicity : Replace with eco-friendly catalysts (e.g., iodine-based systems).
  • Low yields in polar solvents : Optimize solvent systems (e.g., acetone-water mixtures).
  • Purification bottlenecks : Use preparative HPLC or centrifugal partition chromatography. Document process parameters (e.g., mixing speed, temperature gradients) for reproducibility .

Q. How can researchers optimize analytical methods for detecting trace impurities in this compound samples?

Develop a UPLC-MS/MS method with a C18 column (2.1 × 100 mm, 1.7 µm) and gradient elution (acetonitrile/water + 0.1% formic acid). Validate sensitivity (LOQ ≤0.1%) and specificity for common byproducts (e.g., lumisterol derivatives). Use statistical tools like Design of Experiments (DoE) to optimize column temperature and flow rate .

Methodological Notes

  • Data Interpretation : Use principal component analysis (PCA) to correlate structural modifications with bioactivity .
  • Ethical Compliance : Adhere to journal guidelines for experimental reproducibility (e.g., detailed supplemental methods, raw data deposition) .

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